molecular formula C19H18N4O3S2 B2672097 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide CAS No. 946290-94-4

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2672097
CAS No.: 946290-94-4
M. Wt: 414.5
InChI Key: BTIXCGHZEFJWRA-UHFFFAOYSA-N
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Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazo[1,2-b]pyridazine core with a thiophene sulfonamide moiety, making it a candidate for diverse chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-b]pyridazine core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and dicarbonyl compounds. The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

The thiophene sulfonamide moiety is synthesized separately, often starting from thiophene derivatives. Sulfonation of thiophene can be achieved using reagents like chlorosulfonic acid, followed by amination to introduce the sulfonamide group. The final step involves coupling the imidazo[1,2-b]pyridazine core with the thiophene sulfonamide under conditions that facilitate the formation of the desired this compound compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medical research, this compound has shown potential as a kinase inhibitor, particularly targeting the transforming growth factor-β activated kinase (TAK1). This makes it a candidate for developing new treatments for diseases like multiple myeloma . Its ability to inhibit specific kinases at nanomolar concentrations highlights its potential as a therapeutic agent.

Industry

In the industrial sector, the compound’s unique properties can be leveraged for the development of new materials with specific electronic or optical properties. Its sulfonamide group can enhance solubility and stability, making it suitable for various applications.

Mechanism of Action

The mechanism by which N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide exerts its effects involves the inhibition of specific kinases, such as TAK1. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis. By binding to the active site of the kinase, the compound prevents the phosphorylation of downstream targets, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a more potent inhibitor with potential therapeutic applications in diseases where these kinases play a critical role.

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-4-6-14(16-11-23-17(20-16)7-8-18(21-23)26-3)10-15(12)22-28(24,25)19-9-5-13(2)27-19/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIXCGHZEFJWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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